REACTION_CXSMILES
|
[NH3:1].C[O:3][C:4]([C:6]1[N:7]([CH3:12])[CH:8]=[C:9]([Br:11])[N:10]=1)=O>CO>[Br:11][C:9]1[N:10]=[C:6]([C:4]([NH2:1])=[O:3])[N:7]([CH3:12])[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
165 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N(C=C(N1)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 20° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(N(C1)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |